molecular formula C20H19F3N2O3 B10939863 1,3-Benzodioxol-5-yl{4-[3-(trifluoromethyl)benzyl]piperazin-1-yl}methanone

1,3-Benzodioxol-5-yl{4-[3-(trifluoromethyl)benzyl]piperazin-1-yl}methanone

Cat. No.: B10939863
M. Wt: 392.4 g/mol
InChI Key: MCTUTXUTUJOXEY-UHFFFAOYSA-N
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Description

1,3-BENZODIOXOL-5-YL{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE is a complex organic compound with a molecular formula of C20H19F3N2O3 This compound is known for its unique structural features, which include a benzodioxole ring, a trifluoromethyl group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-BENZODIOXOL-5-YL{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE typically involves multiple steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a Friedel-Crafts alkylation reaction using trifluoromethylbenzene and an appropriate catalyst such as aluminum chloride.

    Formation of the Piperazine Moiety: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Coupling Reactions: The final step involves coupling the benzodioxole ring, trifluoromethylbenzene, and piperazine moieties using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

1,3-BENZODIOXOL-5-YL{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced derivatives with alcohol or amine functional groups.

    Substitution: Substituted derivatives with various alkyl or acyl groups.

Scientific Research Applications

1,3-BENZODIOXOL-5-YL{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-BENZODIOXOL-5-YL{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.

    Pathways Involved: It may modulate signaling pathways, such as those related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole: Shares the benzodioxole ring but lacks the trifluoromethyl and piperazine moieties.

    Trifluoromethylbenzene: Contains the trifluoromethyl group but lacks the benzodioxole and piperazine moieties.

    Piperazine: Contains the piperazine ring but lacks the benzodioxole and trifluoromethyl groups.

Uniqueness

1,3-BENZODIOXOL-5-YL{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE is unique due to the combination of its structural features, which confer distinct chemical reactivity and potential applications. The presence of the benzodioxole ring, trifluoromethyl group, and piperazine moiety in a single molecule makes it a versatile compound for various scientific and industrial purposes.

Properties

Molecular Formula

C20H19F3N2O3

Molecular Weight

392.4 g/mol

IUPAC Name

1,3-benzodioxol-5-yl-[4-[[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C20H19F3N2O3/c21-20(22,23)16-3-1-2-14(10-16)12-24-6-8-25(9-7-24)19(26)15-4-5-17-18(11-15)28-13-27-17/h1-5,10-11H,6-9,12-13H2

InChI Key

MCTUTXUTUJOXEY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)C(F)(F)F)C(=O)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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